molecular formula C20H22ClFN2O5S B2895168 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide CAS No. 922120-54-5

2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide

Cat. No.: B2895168
CAS No.: 922120-54-5
M. Wt: 456.91
InChI Key: HCXTUYSFBUAKMJ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is a synthetic chemical compound featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold recognized for its significant bioactivity and utility in medicinal chemistry research . The integration of a sulfonyl ethyl linker and a 2-chloro-6-fluorobenzamide moiety in its structure classifies it as a complex molecular tool, potentially serving as a key intermediate in the design and synthesis of novel pharmacologically active agents. While the specific biological profile of this exact molecule is under investigation, compounds based on the 6,7-dimethoxy-3,4-dihydroisoquinoline structure have demonstrated diverse and potent biological activities in scientific literature, including functioning as inhibitors for ion channels , superior reversal agents for P-glycoprotein-mediated multidrug resistance in cancer cells , and highly selective ligands for neuronal receptors such as the sigma-2 receptor, which is a target for developing novel pain therapeutics . This suggests its high research value for exploring new mechanisms in oncology and neuroscience. The structural components indicate its potential application as a protein-binding ligand or enzyme inhibitor, making it a valuable compound for researchers developing targeted chemical probes. It is supplied exclusively for laboratory research purposes. This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research and development. It is not intended for any human or veterinary diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXTUYSFBUAKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. Starting with a 6-fluorobenzamide derivative, the process often includes:

  • Halogenation: : Introduction of a chloro group to the aromatic ring.

  • Sulfonylation: : Attaching the ethyl sulfonyl group through a reaction involving sulfonyl chlorides or other suitable reagents.

  • N-alkylation: : Coupling the intermediate with a 6,7-dimethoxy dihydroisoquinoline precursor, often under conditions that promote N-alkylation.

  • Final assembly: : The final compound is obtained by linking the synthesized intermediates through amide bond formation, requiring peptide coupling reagents or activating agents like EDC or DCC.

Industrial Production Methods

Industrial-scale production involves optimized versions of the above synthetic routes, with emphasis on cost-efficiency and scalability. Advanced techniques like continuous flow synthesis, automation, and rigorous quality control processes ensure the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can involve oxidation of the isoquinoline moiety.

  • Reduction: : Reduction of the nitro or carbonyl functionalities if present.

  • Substitution: : Electrophilic aromatic substitution at the benzamide ring or nucleophilic substitution at the sulfonyl group.

Common Reagents and Conditions

  • Oxidizing agents: : Examples include potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Such as sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: : Include halogenating agents like thionyl chloride, chlorinating agents, sulfonyl chloride for sulfonylation.

Major Products Formed from These Reactions

  • Oxidation might yield isoquinoline N-oxide derivatives.

  • Reduction could produce amino derivatives or alcohols depending on the initial functional group.

  • Substitution reactions typically form variously substituted benzamide derivatives with modified activity profiles.

Scientific Research Applications

The compound is primarily studied for its potential pharmacological properties, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of isoquinoline, including compounds like 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroactive properties. The specific compound has been investigated for its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Mechanisms

A study published in Chemistry Europe explored the structure-activity relationship of isoquinoline derivatives and highlighted how modifications at the benzamide position can enhance anticancer activity against specific cancer types .

Case Study 2: Neuroprotection

Research presented at the International Neurotrauma Symposium demonstrated that derivatives similar to this compound showed promise in reducing neuronal death in models of traumatic brain injury .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in disease processes. The presence of sulfonyl and fluorobenzamide groups enhances its binding affinity and selectivity, influencing various biochemical pathways.

  • Molecular targets: : These may include kinases, phosphatases, or other regulatory proteins crucial in cellular signaling.

  • Pathways involved: : Pathways may encompass signal transduction cascades, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The sulfonamide group in the target compound may confer greater hydrolytic stability compared to ester linkages (e.g., 6a, 6b in ) .
  • B-5, a methylene-linked analog, shows potent BChE inhibition (IC₅₀ = 0.89 µM), suggesting that the target’s sulfonamide bridge could modulate enzyme affinity .

Pharmacological Analogs

Sigma Receptor Ligands

Sigma-2 receptors are overexpressed in proliferative cancer cells, making them targets for imaging and therapy. While the target compound’s receptor affinity is uncharacterized, structural analogs with isoquinoline cores (e.g., SKF-10,047) exhibit sigma-1 activity, inducing mydriasis and tachycardia in preclinical models . The 6-fluorobenzamide moiety in the target may enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted sigma ligands .

Biological Activity

The compound 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is a complex organic molecule belonging to the class of isoquinoline derivatives. This article discusses its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26ClN3O3C_{26}H_{26}ClN_3O_3 with a molecular weight of 463.96 g/mol. Its structure includes a benzamide group , a sulfonyl ethyl chain , and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety . The presence of these functional groups is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease processes. The sulfonyl group may enhance its binding affinity to target proteins, potentially modulating their activity.

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit promising biological activities:

  • Antitumor Activity : Studies have shown that isoquinoline derivatives can exhibit significant antitumor effects. For instance, compounds with structural similarities have demonstrated cytotoxicity against various cancer cell lines (A549, HCC827) with IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays .
  • Antimicrobial Effects : Some isoquinoline derivatives also show antimicrobial properties, which could be beneficial in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

CompoundActivityIC50 (μM)Cell Line
Compound 8Antitumor6.75 ± 0.19A549
Compound 9Antitumor5.13 ± 0.97HCC827
Compound 15Antitumor3.11 ± 0.26MRC-5

These findings suggest that modifications in the chemical structure can significantly influence the biological activity of isoquinoline derivatives .

Q & A

Q. What are the critical parameters for optimizing the synthetic yield of this compound?

Methodological Answer:

  • Reagent Selection: Use high-purity starting materials, such as dimethyldiallylammonium chloride (DMDAAC) or sulfonated intermediates, to minimize side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of sulfonyl and benzamide groups, improving reaction homogeneity .
  • Catalysts and Bases: Triethylamine or sodium hydroxide facilitates nucleophilic substitutions (e.g., sulfonation or amide coupling) .
  • Temperature Control: Maintain 60–80°C during sulfonyl-ethyl coupling to balance reaction rate and decomposition risks .
Reaction StepOptimal ConditionsYield Range
SulfonationDMF, 70°C, 12h65–75%
Amide CouplingEt₃N, RT, 24h70–85%

Q. Which spectroscopic and chromatographic techniques are most reliable for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (6.8–7.5 ppm) and sulfonyl/amide carbonyl signals (165–175 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ = 535.12 m/z) and isotopic patterns for chlorine/fluorine .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Methodological Answer:

  • Substituent Variation: Modify the dihydroisoquinolinyl-sulfonyl group to assess steric/electronic effects on target binding (e.g., replace methoxy with ethoxy) .
  • Bioactivity Assays: Test against kinases (e.g., EGFR) or GPCRs using fluorescence polarization or SPR-based binding assays .
  • Data Correlation: Compare IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to prioritize analogs .
Analog ModificationBiological Activity (IC₅₀, nM)Target Protein
6,7-Dimethoxy12.4 ± 1.2Kinase X
6-Ethoxy-7-Methoxy8.9 ± 0.8Kinase X

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays: Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanisms .
  • Purity Verification: Re-test compounds with ≥98% HPLC purity to exclude impurities causing false positives .
  • Structural Confirmation: Use X-ray crystallography (e.g., PDB ID 6QP) to rule out stereochemical discrepancies .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to ATP pockets (e.g., using PDBePISA for kinase targets) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of sulfonyl-ethyl interactions .
  • QSAR Modeling: Corrogate electronic parameters (HOMO-LUMO gaps) with logP values to optimize bioavailability .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be addressed?

Methodological Answer:

  • Solvent Systems: Test in PBS (pH 7.4) vs. DMSO to mimic physiological vs. stock conditions .
  • Aggregation Checks: Use dynamic light scattering (DLS) to detect nano-aggregates at >100 µM concentrations .
SolventSolubility (mg/mL)Method
PBS (pH 7.4)0.12 ± 0.03UV-Vis
DMSO25.6 ± 2.1Gravimetric

Synthesis and Characterization Workflow

Synthesis Workflow
Synthesis Workflow

Figure 1:

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